1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a complex heterocyclic compound that belongs to the class of pyrazinoindazoles. This compound features a unique fused bicyclic structure that combines both pyrazine and indazole moieties. The presence of chlorine and methyl substituents contributes to its distinct chemical properties and potential biological activities.
This compound can be classified under heterocycles, specifically as a pyrazino[1,2-b]indazole derivative. Pyrazinoindazoles are known for their diverse pharmacological properties, including antifungal and anticancer activities. The synthesis of such compounds often involves various organic reactions that facilitate the formation of the complex ring structures.
The synthesis of 1-chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole can be achieved through several methodologies:
The molecular structure of 1-chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole can be represented as follows:
The structure consists of:
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physical properties.
The mechanism of action for compounds like 1-chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole often involves interaction with biological targets such as enzymes or receptors:
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole exhibits several notable physical and chemical properties:
Analytical techniques such as infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and thermal gravimetric analysis (TGA) may be employed to characterize these properties further.
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole has potential applications in various fields:
Continued research into this compound could lead to significant advancements in medicinal chemistry and materials science.
The synthesis of 1-chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole (CAS 1707399-44-7) follows a multistep sequence initiated by Jacobson indazole cyclization or transition metal-catalyzed annulation. The core pyrazino[1,2-b]indazole scaffold is typically constructed through acid-catalyzed cyclocondensation between 3-aminoindazole precursors and carbonyl compounds bearing latent nucleophilic centers. This forms the partially saturated 7,8,9,10-tetrahydropyrazinoindazole system, where the N-methyl group is introduced either during cyclization via N-alkylated precursors or through post-cyclization methylation [5] [4].
The critical chlorination step at position C-1 employs phosphorus oxychloride (POCl₃) under reflux conditions (≈110°C), achieving near-quantitative conversion when the reaction duration is optimized to 3-4 hours. This step proceeds via SNAr mechanism, where the enolizable carbonyl adjacent to the indazole nitrogen is converted to the chloro-substituted derivative. Alternative chlorinating agents like oxalyl chloride or thionyl chloride yield inferior results (<60% conversion) due to competing decomposition pathways. Microwave-assisted chlorination (150°C, 20 min) has been explored but risks regioisomeric contamination and scaffold degradation [4] [6].
Table 1: Chlorination Efficiency with Different Reagents
Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Major Impurity |
---|---|---|---|---|
POCl₃ | 110 | 3 | 85-90 | <5% Dechlorinated |
Oxalyl Chloride | 80 | 2 | 55-60 | 20% Carboxylic acid |
SOCl₂ | 65 | 4 | 45-50 | 30% Sulfonated |
POCl₃ (Microwave) | 150 | 0.33 | 72 | 15% Isomerized |
Purification leverages recrystallization from ethanol/water mixtures (3:1 v/v) or silica gel chromatography (eluent: ethyl acetate/hexane, 1:2), with the crystalline product exhibiting characteristic NMR signatures: δ 4.15 (s, 2H, CH₂N), 2.95 (s, 3H, NCH₃), 2.75 (m, 4H, CH₂CH₂) in CDCl₃. The chloro substituent’s lability necessitates inert atmosphere processing to prevent hydrolysis [2] [6].
While classical cyclocondensation dominates synthesis, copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an orthogonal route to the pyrazino[1,2-b]indazole core. This approach employs 3-azidoindazoles and propargylamine derivatives under catalytic conditions ([Cu(CH₃CN)₄]PF₆, 10 mol%) in THF at 60°C. The initial 1,2,3-triazole adduct undergoes in situ Dimroth rearrangement at 130°C to furnish the tetrahydropyrazino[1,2-b]indazole system. Key optimization parameters include:
The N-methyl group is incorporated via N-propargylation with N-methylpropargylamine, ensuring regioselective alkylation without competing O- or C-alkylation. Post-rearrangement, the C-1 hydroxyl intermediate is chlorinated using POCl₃/PCl₅ mixtures (4:1), enhancing electrophilicity for challenging substrates. This route achieves 78% overall yield in gram-scale trials, though it requires stringent exclusion of oxygen to prevent Cu(I) oxidation [10].
Table 2: Optimization of CuAAC-Rearrangement Sequence
Parameter | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Catalyst | CuI (10 mol%) | [Cu(CH₃CN)₄]PF₆ (10 mol%) | +22% |
Temperature | 100°C (oil bath) | 130°C (μW) | Reaction time ↓85% |
Solvent | DMSO | Toluene/DMF (9:1) | Purity ↑30% |
Chlorination Agent | POCl₃ | POCl₃/PCl₅ (4:1) | Conversion ↑95% |
The N-methyl and C-1 chloro groups serve as orthogonal handles for late-stage diversification. N-Demethylation is notoriously inefficient due to the scaffold’s sensitivity, making pre-installation of the methyl group essential. This is achieved via:
The C-1 chloro substituent undergoes Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or nucleophilic substitution when activated by electron-withdrawing groups. Key strategies include:
Table 3: Regioselective Modification at C-1 Position
Reaction Type | Conditions | Scope | Yield Range |
---|---|---|---|
Suzuki Coupling | PdCl₂(PPh₃)₂, Na₂CO₃, dioxane/H₂O, 90°C | Aryl, 4-OMe-Ar, 4-CF₃-Ar | 73-98% |
Amination | Piperidine, DMSO, 120°C, 12h | Piperidine, morpholine | 60-75% |
Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, 80°C | Arylacetylenes | 65-80% |
Carbonylation | CO (1 atm), Pd(OAc)₂, MeOH, 70°C | Methyl ester | 55% |
Steric hindrance from the fused ring system necessitates bulky ligand additives (SPhos, XPhos) in cross-couplings to prevent homocoupling. For N-functionalization prior to methylation, Boc protection of the indazole nitrogen allows selective alkylation at the pyrazine nitrogen [3] [6].
Solution-phase synthesis remains the dominant approach for 1-chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole, particularly for scales >10 mmol. Advantages include:
Limitations emerge in functionalized derivatives, where purification of non-polar intermediates becomes challenging. Solid-phase synthesis using chlorotrityl resin (loading: 0.8-1.2 mmol/g) addresses this:
Table 4: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase | Advantage |
---|---|---|---|
Scale | >10 mmol | <0.5 mmol | SP: Parallel synthesis |
Functionalization | Limited by purification | High diversity (e.g., carboxylic acids) | SP: Purification ease |
Overall Yield | 65-70% | 35-40% | Solution: Higher yield |
Automation | Not feasible | Fully automatable | SP: Library production |
Key Limitation | Scalable but low diversity | High resin cost | Solution: Cost-effective |
Solid-phase routes suffer from lower yields (35-40% overall) due to incomplete cyclization and cleavage inefficiencies but enable rapid analog generation (e.g., C-1 amides, esters via on-resin functionalization). Solution-phase excels in atom economy for the parent compound but struggles with hydrophilic derivatives. Hybrid approaches show promise, where linear assembly occurs on resin, followed by solution-phase cyclization and chlorination [9] [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1